molecular formula C14H12ClNO2 B593852 Ethyl 5-(4-chlorophenyl)nicotinate CAS No. 1258269-08-7

Ethyl 5-(4-chlorophenyl)nicotinate

Cat. No.: B593852
CAS No.: 1258269-08-7
M. Wt: 261.705
InChI Key: NIALGMCPMKETDW-UHFFFAOYSA-N
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Description

Ethyl 5-(4-chlorophenyl)nicotinate is an organic compound with the molecular formula C14H12ClNO2. It is a derivative of nicotinic acid, where the ethyl ester is substituted at the 5-position with a 4-chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-(4-chlorophenyl)nicotinate can be synthesized through a multi-step process. One common method involves the esterification of 5-(4-chlorophenyl)nicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-chlorophenyl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Ethyl 5-(4-chlorophenyl)nicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-(4-chlorophenyl)nicotinate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Ethyl nicotinate: Lacks the 4-chlorophenyl group, resulting in different chemical and biological properties.

    5-(4-chlorophenyl)nicotinic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ethyl ester.

    4-chlorophenylacetic acid: Shares the 4-chlorophenyl group but has a different core structure.

Uniqueness

Ethyl 5-(4-chlorophenyl)nicotinate is unique due to the combination of the nicotinic acid core and the 4-chlorophenyl group. This structure imparts specific chemical properties, such as increased lipophilicity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 5-(4-chlorophenyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-2-18-14(17)12-7-11(8-16-9-12)10-3-5-13(15)6-4-10/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIALGMCPMKETDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CC(=C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716689
Record name Ethyl 5-(4-chlorophenyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258269-08-7
Record name Ethyl 5-(4-chlorophenyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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